molecular formula C11H17NO2 B13046381 (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL

Cat. No.: B13046381
M. Wt: 195.26 g/mol
InChI Key: UUQOOMMZAUMHRB-QHDYGNBISA-N
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Description

(1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 3-methoxy-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amino group through reductive amination using reagents like sodium cyanoborohydride (NaBH3CN) in the presence of an amine.

    Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the propan-2-ol position. This can be achieved using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Chiral Resolution: Utilizing chiral chromatography or enzymatic resolution to obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Formation of ketones

    Reduction: Formation of primary amines

    Substitution: Formation of alkylated derivatives

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: Used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

    Organic Synthesis: Employed in the synthesis of complex organic molecules due to its functional groups.

Biology

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Protein Interaction Studies: Used in studies involving protein-ligand interactions.

Medicine

    Pharmaceutical Development: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection.

Industry

    Material Science: Applied in the development of novel materials with specific properties.

    Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the methoxy and hydroxyl groups can participate in hydrophobic and polar interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL: The enantiomer of the compound with similar structural features but different optical activity.

    (1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: Lacks the methyl group on the phenyl ring.

    (1S)-1-Amino-1-(3-methylphenyl)propan-2-OL: Lacks the methoxy group on the phenyl ring.

Uniqueness

    Chiral Center: The presence of a chiral center makes (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL unique in terms of its optical activity and potential for enantioselective interactions.

    Functional Groups: The combination of amino, methoxy, and hydroxyl groups provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1S)-1-amino-1-(3-methoxy-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-7-4-9(11(12)8(2)13)6-10(5-7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8?,11-/m1/s1

InChI Key

UUQOOMMZAUMHRB-QHDYGNBISA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC)[C@@H](C(C)O)N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(C(C)O)N

Origin of Product

United States

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